molecular formula C8H9BrS B169242 1-Bromo-3-(ethylsulfanyl)benzene CAS No. 18184-69-5

1-Bromo-3-(ethylsulfanyl)benzene

Cat. No. B169242
CAS RN: 18184-69-5
M. Wt: 217.13 g/mol
InChI Key: DYKHQTGFDPTFQD-UHFFFAOYSA-N
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Description

1-Bromo-3-(ethylsulfanyl)benzene is a chemical compound with the molecular formula C8H9BrS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.


Synthesis Analysis

The synthesis of compounds like 1-Bromo-3-(ethylsulfanyl)benzene often involves electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(ethylsulfanyl)benzene consists of a benzene ring with a bromine atom and an ethylsulfanyl group attached to it . The presence of these substituents can significantly influence the chemical properties and reactivity of the molecule.


Chemical Reactions Analysis

Benzene derivatives like 1-Bromo-3-(ethylsulfanyl)benzene can undergo a variety of chemical reactions, including electrophilic aromatic substitution . The presence of electron-withdrawing or electron-donating groups on the benzene ring can significantly influence the rate and outcome of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-(ethylsulfanyl)benzene are influenced by its molecular structure and the presence of the bromine and ethylsulfanyl substituents .

Scientific Research Applications

  • Electrophilic Aromatic Substitution of Substituted Benzenes : This is a common reaction in organic chemistry where a hydrogen atom on an aromatic ring is replaced by an electrophile. The reaction is used to introduce different functional groups onto the benzene ring. For example, a bromine atom can be introduced by bromination with Br2/FeBr3. The reaction conditions must be adjusted to fit the reactivity of the reactant C6H5-Y .

  • Synthesis of Polysubstituted Benzenes : This involves the synthesis of benzene rings with multiple substituents. The introduction of a new substituent is strongly affected by the directing effects of other substituents. Therefore, the order in which reactions are carried out is often critical to the success of the overall scheme .

  • Synthesis of Biaryl Methyl Sulfones and Other Compounds : Similar compounds like “4-Bromophenyl methyl sulfone” can be used to synthesize biaryl methyl sulfones and other compounds .

  • Electrophilic Aromatic Substitution Reactions - Bromination : This is a common reaction in organic chemistry where a hydrogen atom on an aromatic ring is replaced by an electrophile. The reaction is used to introduce different functional groups onto the benzene ring. For example, a bromine atom can be introduced by bromination with Br2/FeBr3 . The reaction conditions must be adjusted to fit the reactivity of the reactant C6H5-Y .

  • Electrophilic Aromatic Substitution of Substituted Benzenes : This involves the synthesis of benzene rings with multiple substituents. The introduction of a new substituent is strongly affected by the directing effects of other substituents. Therefore, the order in which reactions are carried out is often critical to the success of the overall scheme .

  • Synthesis of Biaryl Methyl Sulfones and Other Compounds : Similar compounds like “4-Bromophenyl methyl sulfone” can be used to synthesize biaryl methyl sulfones and other compounds .

Safety And Hazards

Like many chemical compounds, 1-Bromo-3-(ethylsulfanyl)benzene should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . It should be stored in a cool, well-ventilated place and kept away from open flames and sources of ignition .

Future Directions

The future directions for research involving 1-Bromo-3-(ethylsulfanyl)benzene could include further exploration of its reactivity and potential applications in organic synthesis .

properties

IUPAC Name

1-bromo-3-ethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKHQTGFDPTFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517642
Record name 1-Bromo-3-(ethylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(ethylsulfanyl)benzene

CAS RN

18184-69-5
Record name 1-Bromo-3-(ethylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-(ethylthio)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Iodoethane (0.46 mL, 0.0058 mol) was added to a suspension of 3-bromothiophenol (0.50 mL, 0.0048 mol), ACN (7.11 mL, 0.136 mol) and potassium carbonate (2.0 g, 0.014 mol). The reaction was stirred for 2 h at rt, was diluted with ethyl acetate and filtered to remove the solids. The reaction was concentrated in vacuo to give 1-bromo-3-(ethylthio)benzene as a colorless oil 1.0 gm, 100%
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0.46 mL
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0.5 mL
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7.11 mL
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2 g
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Synthesis routes and methods II

Procedure details

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